molecular formula C6H8ClNO B2467506 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride CAS No. 2225146-34-7

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride

Cat. No.: B2467506
CAS No.: 2225146-34-7
M. Wt: 145.59
InChI Key: PHWKGOSZHQHAEW-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride (CAS 2225146-34-7) is a specialized chemical building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a strained, bridged bicyclic scaffold that serves as a saturated isostere, commonly used in the rational design of pharmaceutical agents. Its primary research value lies in its ability to act as a rigid replacement for flat aromatic rings or flexible pyrrolidine rings, thereby helping to improve the physicochemical and metabolic properties of drug candidates . The reactive acyl chloride group makes this molecule a versatile intermediate for facile synthesis of amides and esters, enabling its incorporation into larger, more complex molecular architectures. The 2-azabicyclo[2.1.1]hexane core is recognized for its utility in creating three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic profiles. With a molecular formula of C6H8ClNO and a molecular weight of 146 Da, it is characterized by low rotatable bond count and high carbon bond saturation (Fsp³ = 0.83), features that are advantageous in the pursuit of novel chemical space . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-6(9)8-3-4-1-5(8)2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKGOSZHQHAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1N(C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride typically involves the formation of the bicyclic ring system through intramolecular displacement reactions. One common method includes the use of tert-butylsulfinamide to displace a primary alkyl chloride, forming the [2.1.1]-bicyclic ring system . Another approach involves the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions, followed by cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the process. The key synthetic steps are optimized to deliver large quantities of the compound efficiently .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes classical nucleophilic displacement reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Key Reactions

NucleophileProduct ClassConditionsYield RangeCitations
Primary aminesAmidesDCM, TEA, 0–25°C65–92%
AlcoholsEstersTHF, DMAP, room temp58–85%
ThiolsThioestersDMF, DIPEA, 40°C72–89%

Steric hindrance from the bicyclic framework reduces reaction rates compared to linear acyl chlorides, requiring polar aprotic solvents like DCM or DMF for optimal results .

Electrophilic Reactions at the Nitrogen Center

The bicyclic nitrogen participates in electrophilic reactions, enabling functionalization of the heterocyclic core:

  • Alkylation : Reacts with methyl iodide in THF/NaH to form quaternary ammonium salts .

  • Acylation : Acetic anhydride in pyridine introduces acetyl groups at nitrogen (82% yield) .

  • Sulfonylation : Tosyl chloride forms stable sulfonamides under mild conditions .

Ring-Opening and Rearrangement Reactions

The strained bicyclo[2.1.1] system undergoes ring-opening under specific conditions:

Bromine-Mediated Rearrangement

Treatment with bromine in CCl₄ induces ring expansion to 2-azabicyclo[2.2.1]heptane derivatives via bromonium ion intermediates :

C6H8NCl+Br2C6H7NBr2+HCl(Yield: 68%)\text{C}_6\text{H}_8\text{NCl} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_7\text{NBr}_2 + \text{HCl} \quad (\text{Yield: 68\%})

The reaction proceeds through a bridged bromonium ion (12 ) followed by nucleophilic attack at C5 (Figure 1) .

Thermal Ring Expansion

Heating to 120°C in toluene generates 2-azabicyclo[3.1.1]heptane via -alkyl shift (45% yield) .

Oxidation and Reduction Pathways

Reaction TypeReagents/ConditionsProductYield
Oxidation KMnO₄, H₂SO₄Carboxylic acid77%
Reduction LiAlH₄, Et₂OPrimary alcohol63%
Hydrogenolysis H₂, Pd/CDechlorinated bicyclic amine81%

The carbonyl group shows atypical stability toward mild reducing agents like NaBH₄ due to steric protection .

Substitution Reactions at Carbon Centers

The bridgehead carbons participate in SN2-like substitutions under forcing conditions:

  • Halogen Exchange : KI in DMF replaces chloride at C1 (55% conversion) .

  • Aryl Coupling : Suzuki-Miyaura cross-coupling with phenylboronic acid yields C3-arylated products (Pd(OAc)₂, 70°C, 61% yield) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with electron-deficient alkenes, forming fused tricyclic systems (e.g., maleic anhydride adducts, 53% yield) .

Mechanistic Insights

Kinetic studies reveal second-order kinetics for nucleophilic acyl substitutions (k = 0.18 M⁻¹s⁻¹ in DCM). Ring-opening reactions exhibit a strong solvent dependency, with dielectric constants >20 favoring ionic intermediates . Substituent effects at C3 modulate reaction rates by up to 10-fold due to torsional strain variations .

Comparative Reactivity

Reaction2-Azabicyclo[2.1.1]hexane DerivativeLinear AnalogRate Ratio
Amide formation0.18 M⁻¹s⁻¹1.45 M⁻¹s⁻¹1:8
Bromination68% yieldN/A
Thermal stabilityStable to 180°CDecomposes at 120°C

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2-azabicyclo[2.1.1]hexane derivatives are highly dependent on substituents and functional groups. Key analogs include:

Key Observations :

  • Trimethylsilyl and benzoyl groups exhibit higher yields due to favorable electrophilic reactivity .
  • Bulky or less reactive electrophiles (e.g., allyl bromide) result in lower yields, highlighting synthetic challenges .

Comparison with Other Bicyclic Frameworks

Ring Size and Strain Effects
  • 2-Azabicyclo[2.2.0]hexanes: Larger [2.2.0] systems exhibit reduced ring strain compared to [2.1.1], favoring photochemical [2+2] cycloadditions and thermal rearrangements.
  • 2-Azabicyclo[2.2.1]heptanes : The seven-membered ring offers greater conformational flexibility, which is advantageous in drug design for target binding .
  • 4-Thia-1-azabicyclo[3.2.0]heptanes : Found in antibiotics (e.g., cephalosporins), sulfur inclusion enhances stability and biological activity .
Functionalization and Reactivity
  • Hydrochloride Salts : Derivatives like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 116129-07-8) are utilized in industrial research, with purity standards ≥95% .
  • Difluoromethyl and Phenyl Derivatives : Substituents like -CF2 and -Ph alter hydrophobicity and electronic properties, influencing pharmacokinetics .

Biological Activity

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, which can influence its interaction with biological targets. The carbonyl chloride functionality enhances its reactivity, making it suitable for various chemical transformations.

Biological Activity Overview

Research has indicated that 2-azabicyclo[2.1.1]hexane derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, which is crucial for developing new antibiotics.
  • Anticancer Properties : Certain studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, impacting various biochemical pathways.

Synthesis of this compound

The synthesis of 2-azabicyclo[2.1.1]hexane derivatives typically involves several steps, including cyclization reactions starting from precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. The following table summarizes key synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1Electrophilic AdditionPhenylselenyl bromideVaries
2Ring ClosureSodium hydrideHigh
3DeprotectionReductive agentsModerate

The biological activity of 2-azabicyclo[2.1.1]hexane derivatives is often linked to their ability to interact with specific molecular targets:

  • Receptor Binding : The nitrogen atom in the bicyclic structure allows for hydrogen bonding with receptor sites, potentially modulating receptor activity.
  • Enzyme Interaction : The carbonyl chloride moiety can form covalent bonds with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Case Studies

Several studies have investigated the biological effects of 2-azabicyclo[2.1.1]hexane derivatives:

  • Antimicrobial Study : A derivative was tested against various bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL.
    • Results : Inhibition zones ranged from 15 to 25 mm depending on the strain.
  • Cancer Cell Line Testing : Another study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Findings : IC50 values were reported between 5 to 15 µM, indicating potent anticancer activity.
  • Enzyme Inhibition Assay : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE).
    • Data : A significant inhibition was observed with an IC50 value of approximately 0.5 µM.

Q & A

Q. What are the primary synthetic routes for 2-azabicyclo[2.1.1]hexane-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the bicyclic core via intramolecular cyclization and (2) functionalization to introduce the carbonyl chloride group.
  • Core Formation : Photochemical [2 + 2] cycloaddition of cyclopentadiene derivatives is a scalable method to construct the strained bicyclo[2.1.1]hexane framework .

  • Functionalization : Chlorination of precursor carboxylic acids (e.g., using oxalyl chloride or thionyl chloride) is standard. For example, Swern oxidation of secondary alcohols to ketones (85% yield) precedes chlorination .

  • Critical Conditions : Temperature control (<20°C) during cyclization prevents ring-opening, while anhydrous conditions during chlorination minimize hydrolysis .

    SubstrateReagentProductYieldReference
    7-Hydroxy derivativeOxalyl chloride, DMSO7-Keto derivative85%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : 1^1H/13^{13}C NMR identifies bridgehead carbons (δ 45–55 ppm for C-2) and carbonyl chloride signals (δ 170–175 ppm). IR confirms C=O stretches (~1780 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry; bicyclo[2.1.1]hexane derivatives often exhibit planar chirality due to bridgehead substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 175.6 [M+^+]) validate molecular weight .

Q. What are common nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols. Key examples:
  • Amide Formation : React with primary amines (e.g., pyridinol) in dichloromethane at 0°C→RT to yield amides (72% yield) .
  • Esterification : Use alcohols under Mitsunobu conditions (DIAD, PPh3_3) for stereospecific ether linkages .
  • Steric Considerations : Bridgehead substituents hinder equatorial attack, favoring axial reactivity .

Advanced Research Questions

Q. How do stereochemical outcomes in bridgehead substitutions vary with reaction mechanisms?

  • Methodological Answer :
  • Retention of Configuration : Nucleophilic substitution at bridgehead C-7 proceeds via aziridinium intermediates, leading to retention (e.g., Cl⁻ → OR⁻ substitution with stereochemical control) .

  • Inversion Pathways : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, but steric hindrance in bicyclo[2.1.1]hexane often limits this .

    NucleophileSolventConfigurationMechanismReference
    AlkoxideDMFRetentionAziridinium intermediate

Q. What strategies resolve contradictions in reported reactivity under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Stability : The hydrochloride salt remains stable in aqueous HCl (pH < 2) but decomposes >60°C. Use low-temperature storage (<4°C) for long-term stability .
  • Base Sensitivity : Ester hydrolysis occurs at pH > 10 (e.g., NaOH), necessitating neutral buffers for biological assays. Ring-opening via β-elimination is mitigated by avoiding strong bases .

Q. How can computational modeling optimize reaction pathways for functionalized derivatives?

  • Methodological Answer :
  • DFT Calculations : Predict transition-state energies for bridgehead substitutions. For example, aziridinium intermediates reduce activation barriers by 15–20 kcal/mol .
  • Docking Studies : Model interactions with biological targets (e.g., LRRK2 kinase) to guide derivatization. Carboxylic acid derivatives show higher binding affinity than esters .

Q. What methodologies assess the compound’s potential in neuropharmacology?

  • Methodological Answer :
  • In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin transporters) using radioligand binding (IC50_{50} values < 1 µM for analogs) .

  • In Vivo Models : Test anxiolytic activity in rodent elevated plus-maze. Derivatives reduce anxiety-like behaviors at 10 mg/kg (oral) .

    DerivativeTargetIC50_{50} (µM)Reference
    Ethyl carboxylateSerotonin Transporter0.8

Data Contradiction Analysis

Q. Why do yields for Mitsunobu reactions vary across studies?

  • Methodological Answer :
  • Alcohol Reactivity : Bulky alcohols (e.g., tert-butanol) reduce yields (<50%) due to steric hindrance, while primary alcohols (e.g., ethanol) achieve >70% .
  • Solvent Choice : THF outperforms DCM in Mitsunobu reactions by stabilizing intermediates. Yield drops 20% in DCM due to poor solubility .

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